molecular formula C12H11N7OS B14943269 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14943269
M. Wt: 301.33 g/mol
InChI Key: ZYQDKUFDESSKRI-UHFFFAOYSA-N
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Description

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains multiple functional groups, including oxazole, pyrazole, triazole, and thiadiazole rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by the cyclization of a suitable α-haloketone with an amide.

    Formation of the Pyrazole Ring: The pyrazole ring is often formed by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of an azide with an alkyne in the presence of a copper catalyst (CuAAC reaction).

    Formation of the Thiadiazole Ring: The thiadiazole ring is typically formed by the cyclization of a thiosemicarbazide with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole and pyrazole rings, leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, disrupting cell signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of multiple heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C12H11N7OS

Molecular Weight

301.33 g/mol

IUPAC Name

3,5-dimethyl-4-[[6-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-1,2-oxazole

InChI

InChI=1S/C12H11N7OS/c1-6-8(7(2)20-18-6)5-10-15-16-12-19(10)17-11(21-12)9-3-4-13-14-9/h3-4H,5H2,1-2H3,(H,13,14)

InChI Key

ZYQDKUFDESSKRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC2=NN=C3N2N=C(S3)C4=CC=NN4

Origin of Product

United States

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